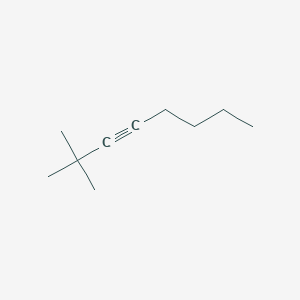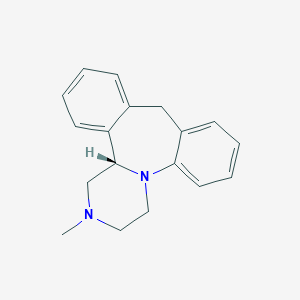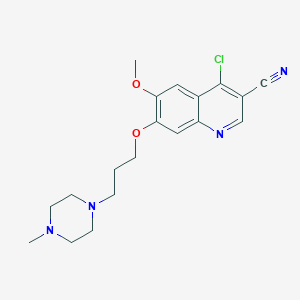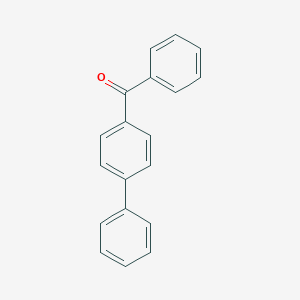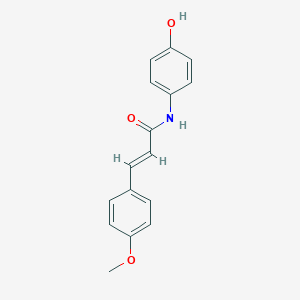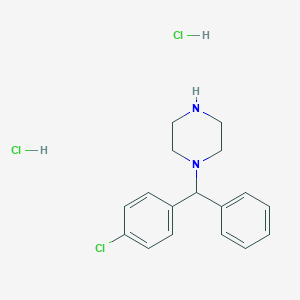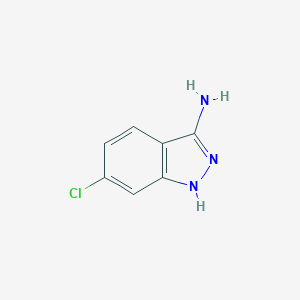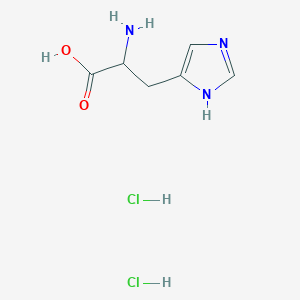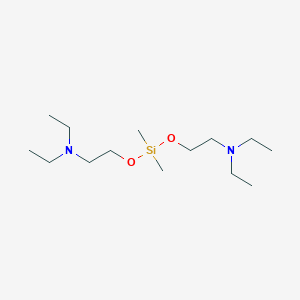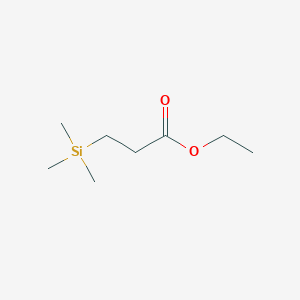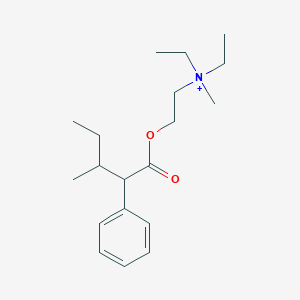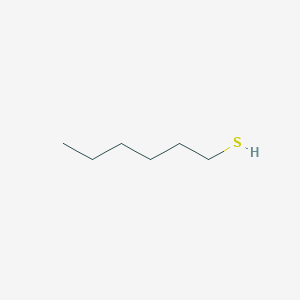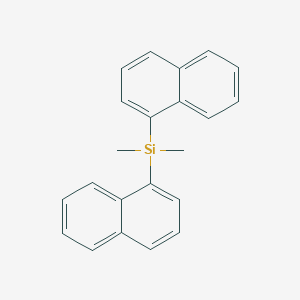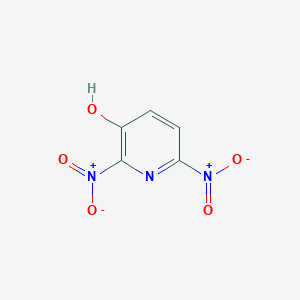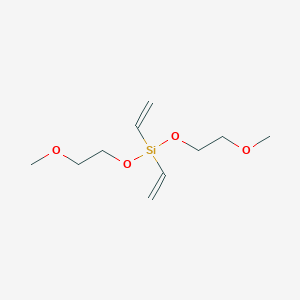
6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as DVS or Divinylsiloxane-bis-(benzocyclobutene) and is a versatile material that has been used in the development of microelectronic devices, sensors, and other advanced materials.
Mécanisme D'action
The mechanism of action of 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane is not well understood. However, it is believed that the unique chemical structure of this compound allows it to interact with other molecules in a specific way. This interaction may be responsible for the various properties and applications of DVS.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane. However, some studies have suggested that this compound may have antimicrobial properties. Additionally, DVS has been studied for its potential use as a drug delivery system in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane in lab experiments include its versatility and unique properties. DVS can be used in a variety of applications and can be easily synthesized using standard techniques. However, the limitations of using DVS in lab experiments include its potential toxicity and the need for specialized equipment and techniques for handling and purification.
Orientations Futures
There are many potential future directions for research on 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane. One area of interest is the development of new applications for DVS in fields such as microelectronics and biomedical engineering. Additionally, further research is needed to better understand the mechanism of action and potential toxicity of this compound. Finally, there is a need for the development of new synthesis methods and purification techniques for DVS to improve its efficiency and reduce its environmental impact.
Méthodes De Synthèse
The synthesis of 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane involves the reaction of divinylsiloxane and benzocyclobutene. The reaction is typically carried out under an inert atmosphere using a catalyst such as platinum or palladium. The resulting product is a clear, colorless liquid that can be purified using standard techniques such as distillation or chromatography.
Applications De Recherche Scientifique
The unique properties of 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane have made it an attractive material for scientific research. This compound has been studied for its potential applications in areas such as microelectronics, sensors, and biomedical engineering. In microelectronics, DVS has been used as a photoresist material for the fabrication of microelectronic devices. In sensors, DVS has been used as a sensing material for the detection of gases and other analytes. In biomedical engineering, DVS has been studied for its potential use as a drug delivery system.
Propriétés
Numéro CAS |
17985-63-6 |
|---|---|
Nom du produit |
6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane |
Formule moléculaire |
C10H20O4Si |
Poids moléculaire |
232.35 g/mol |
Nom IUPAC |
bis(ethenyl)-bis(2-methoxyethoxy)silane |
InChI |
InChI=1S/C10H20O4Si/c1-5-15(6-2,13-9-7-11-3)14-10-8-12-4/h5-6H,1-2,7-10H2,3-4H3 |
Clé InChI |
RVDDZBPDNPGWIM-UHFFFAOYSA-N |
SMILES |
COCCO[Si](C=C)(C=C)OCCOC |
SMILES canonique |
COCCO[Si](C=C)(C=C)OCCOC |
Autres numéros CAS |
17985-63-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



